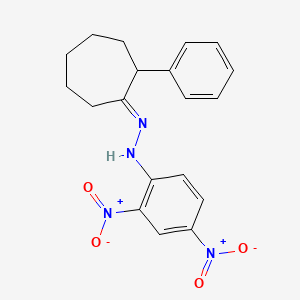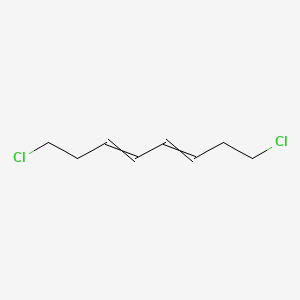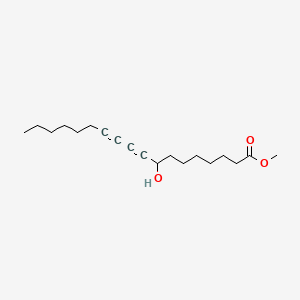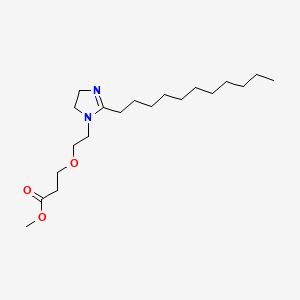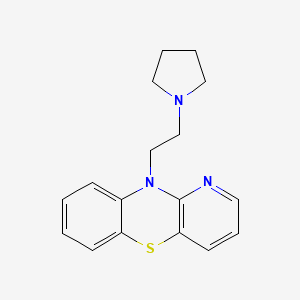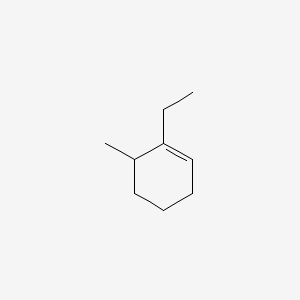
1-Ethyl-6-methylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methylcyclohexene is an organic compound with the molecular formula C9H16. It is a derivative of cyclohexene, where an ethyl group and a methyl group are attached to the cyclohexene ring. This compound is part of the larger family of cycloalkenes, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6-methylcyclohexene can be achieved through several methods. One common approach involves the alkylation of cyclohexene. This process typically includes the following steps:
Alkylation Reaction: Cyclohexene is reacted with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the ethyl and methyl groups.
Dehydration: The intermediate alcohols formed during the alkylation are then dehydrated using an acid catalyst, such as sulfuric acid or phosphoric acid, to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyl-6-methylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of 1-Ethyl-6-methylcyclohexane.
Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the double bond, producing halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Halogenating agents: Bromine, chlorine.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: While not a drug itself, derivatives of this compound are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Ethyl-6-methylcyclohexene exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The double bond in the cyclohexene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final oxidized product.
Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of a saturated cyclohexane ring.
Substitution: Halogenation involves the addition of halogen atoms across the double bond, forming halogenated cyclohexene derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-methylcyclohexene can be compared with other similar compounds, such as:
1-Methylcyclohexene: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
3-Methylcyclohexene: The position of the methyl group differs, affecting its chemical properties and reactions.
4-Methylcyclohexene: Another isomer with the methyl group in a different position, resulting in unique chemical behavior.
Eigenschaften
CAS-Nummer |
72018-30-5 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
1-ethyl-6-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
SZQINPXTYBNYCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
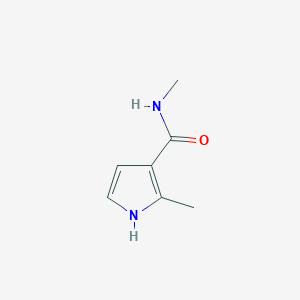

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
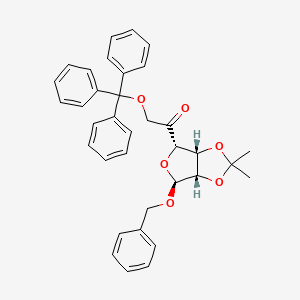
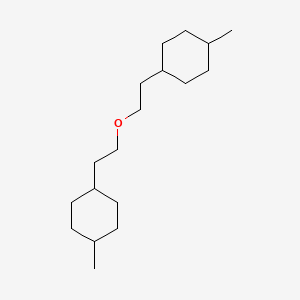
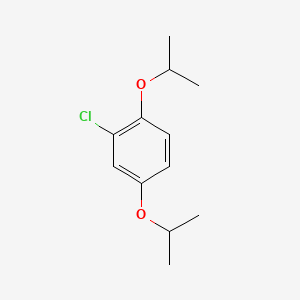
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
